

Application Notes and Protocols for Tco-peg4-VC-pab-MMAE Antibody Conjugation

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Compound of Interest		
Compound Name:	Tco-peg4-VC-pab-mmae	
Cat. No.:	B12403054	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. **Tco-peg4-VC-pab-MMAE** is a state-of-the-art drug-linker conjugate designed for the generation of ADCs via bioorthogonal click chemistry.[1][2][3][4] This system utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group on the linker and a tetrazine (Tz) moiety pre-installed on the antibody.[1][5] This highly efficient and specific reaction allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).

The **Tco-peg4-VC-pab-MMAE** linker incorporates several key features:

- TCO Group: Enables a rapid and highly specific bioorthogonal conjugation to a tetrazine-modified antibody.
- PEG4 Spacer: A hydrophilic polyethylene glycol spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance.[6]
- Valine-Citrulline (VC) Linker: A dipeptide sequence that is cleavable by the lysosomal enzyme Cathepsin B, ensuring targeted release of the cytotoxic payload within the cancer



cell.[6][7][8]

- p-aminobenzylcarbamate (PABC) Spacer: A self-immolative spacer that facilitates the efficient release of the unmodified payload upon cleavage of the VC linker.[6][9][10]
- MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]

These application notes provide a detailed protocol for the conjugation of **Tco-peg4-VC-pab-MMAE** to a tetrazine-modified monoclonal antibody, as well as methods for the characterization of the resulting ADC.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the **Tco-peg4-VC-pab-MMAE** conjugation protocol.



Parameter	Recommended Value	Notes
Antibody Concentration	5-10 mg/mL	Higher concentrations can promote aggregation.
Molar Ratio of Tco-peg4-VC- pab-MMAE to Tetrazine- Modified Antibody	1.5 - 5.0 fold molar excess	Optimization may be required depending on the antibody and desired DAR. A slight molar excess of the TCO-linker is generally recommended to ensure complete reaction with the tetrazine sites.[11]
Reaction Buffer	PBS, pH 7.4	Avoid buffers containing primary amines (e.g., Tris) if a lysine-based antibody modification strategy was used to introduce the tetrazine.
Reaction Temperature	Room Temperature (20-25°C)	
Reaction Time	1 - 4 hours	Reaction progress can be monitored by HPLC.
Final DMSO Concentration	< 10% (v/v)	High concentrations of DMSO can lead to antibody denaturation.[12]
Expected Drug-to-Antibody Ratio (DAR)	2 - 4	The final DAR will depend on the number of tetrazine moieties per antibody and the efficiency of the conjugation reaction. Kits are often optimized to deliver an average of 4 MMAE molecules per antibody.[13][14]
Conjugation Efficiency	> 95%	Typically high due to the rapid and specific nature of the iEDDA reaction.[14]



Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis and characterization of a **Tco-peg4-VC-pab-MMAE** ADC.

I. Preparation of Reagents

- Tetrazine-Modified Antibody:
 - Prepare the tetrazine-modified monoclonal antibody (Tz-mAb) at a concentration of 5-10 mg/mL in a suitable buffer such as Phosphate Buffered Saline (PBS), pH 7.4.
 - If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into PBS should be performed using a desalting column or dialysis.
- Tco-peg4-VC-pab-MMAE Stock Solution:
 - Immediately prior to use, dissolve the Tco-peg4-VC-pab-MMAE powder in a minimal amount of anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[12]

II. Antibody Conjugation Protocol

This protocol is optimized for conjugating 1-3 mg of a tetrazine-modified IgG antibody. Reagent volumes may need to be adjusted for different antibody amounts.

- Reaction Setup:
 - In a microcentrifuge tube, add the calculated volume of the Tz-mAb solution.
 - Slowly add the desired molar excess of the Tco-peg4-VC-pab-MMAE stock solution to the antibody solution while gently vortexing. A typical starting point is a 1.5 to 5-fold molar excess of the drug-linker over the antibody.
 - Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.[12]
- Conjugation Reaction:



- Incubate the reaction mixture at room temperature (20-25°C) for 1 to 4 hours with gentle mixing (e.g., on a rotator or orbital shaker).
- The progress of the conjugation can be monitored by hydrophobic interaction chromatography (HIC) HPLC to determine the formation of the ADC and the consumption of the unconjugated antibody.
- Purification of the ADC:
 - Following the conjugation reaction, remove the unreacted Tco-peg4-VC-pab-MMAE and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[12]
 - Alternatively, size exclusion chromatography (SEC) can be used for purification.
 - Collect the fractions containing the purified ADC. The protein concentration can be determined by measuring the absorbance at 280 nm.

III. Characterization of the ADC

- Determination of Drug-to-Antibody Ratio (DAR):
 - The average DAR of the purified ADC can be determined using HIC-HPLC. The increasing hydrophobicity of the conjugated MMAE molecules allows for the separation of species with different DARs.[13]
 - UV-Vis spectroscopy can also be used to determine the DAR by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug-linker if available) and using their respective extinction coefficients.
- Analysis of Aggregation:
 - Size Exclusion Chromatography (SEC) HPLC is used to assess the level of aggregation in the purified ADC sample. The ADC should ideally elute as a single, sharp peak corresponding to the monomeric form.
- Confirmation of Conjugation:

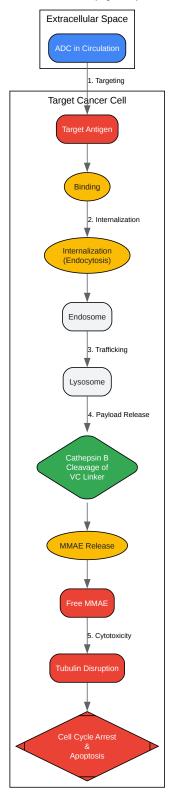


 Mass spectrometry (e.g., ESI-MS) can be used to confirm the successful conjugation and to determine the distribution of different drug-loaded species.

Visualizations Signaling Pathway and Mechanism of Action



Mechanism of Action of a Tco-peg4-VC-pab-MMAE ADC



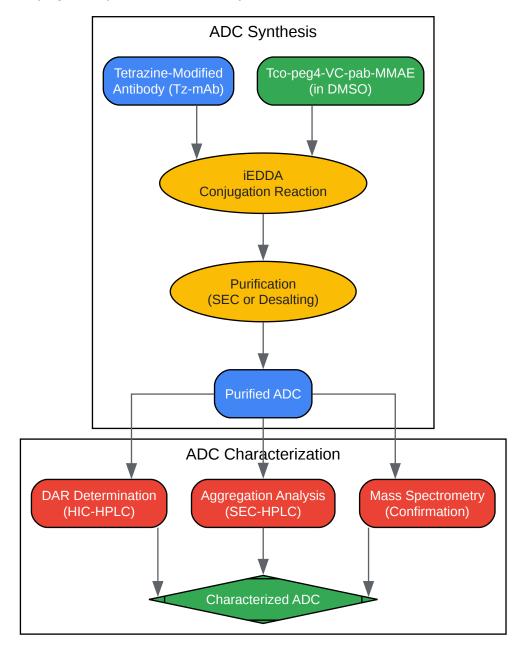
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Caption: Mechanism of action of a **Tco-peg4-VC-pab-MMAE** based ADC.



Experimental Workflow

Tco-peg4-VC-pab-MMAE ADC Synthesis and Characterization Workflow

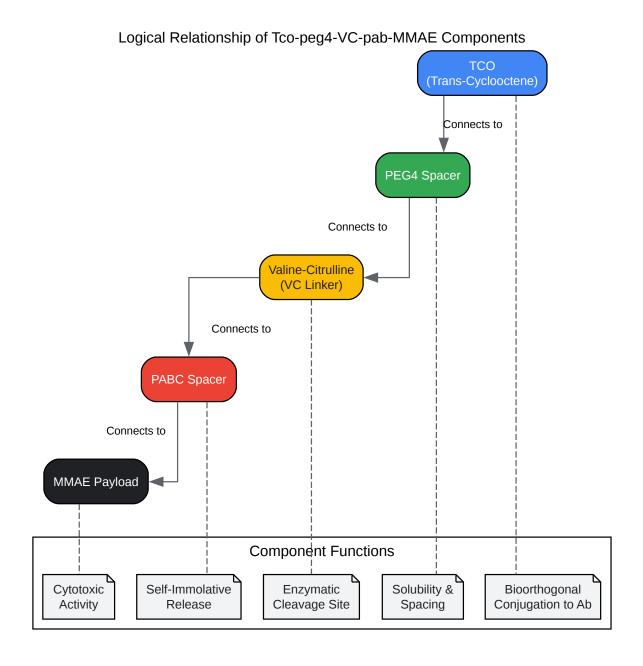


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Caption: Workflow for ADC synthesis and characterization.

Logical Relationship of Linker Components





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Caption: Functional components of the **Tco-peg4-VC-pab-MMAE** drug-linker.

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